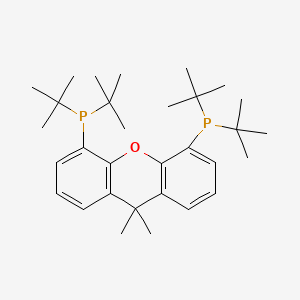

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene

説明

IUPAC Nomenclature and Molecular Structure

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being di-tert-butyl[5-(di-tert-butylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl]phosphane. This nomenclature precisely describes the structural arrangement where two di-tert-butylphosphino groups are positioned at the 4 and 5 positions of the xanthene backbone, while two methyl groups occupy the 9 position of the central xanthene bridge. The compound carries the Chemical Abstracts Service registry number 856405-77-1 and possesses the molecular formula C31H48OP2 with a molecular weight of 498.67 grams per mole.

The molecular architecture features a rigid xanthene backbone that serves as a scaffold for two bulky di-tert-butylphosphino substituents. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation: CC1(C2=C(C(=CC=C2)P(C(C)(C)C)C(C)(C)C)OC3=C1C=CC=C3P(C(C)(C)C)C(C)(C)C)C. This notation reveals the symmetric arrangement of the phosphorus atoms and their associated tert-butyl groups, which create a sterically demanding environment around each phosphorus center. The International Chemical Identifier key ZEIZANJFJXHMNS-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.

The three-dimensional molecular geometry exhibits significant deviation from planarity due to the steric interactions between the bulky tert-butyl groups and the xanthene framework. Unlike its diphenylphosphino counterpart, the tert-butyl variant shows reduced conformational flexibility, which directly influences its coordination behavior with transition metals. The presence of eight tert-butyl groups creates a highly electron-rich environment around both phosphorus atoms, significantly altering the electronic properties compared to aryl-substituted analogs.

Crystallographic Analysis and Bond Parameters

Crystallographic investigations of this compound have revealed detailed structural parameters that provide insight into its three-dimensional architecture and bonding characteristics. X-ray diffraction studies have determined that the compound crystallizes in a triclinic crystal system with space group P-1, exhibiting unit cell parameters of a = 12.477(4) Å, b = 13.025(4) Å, c = 18.017(5) Å, and β = 119.874(2)°. The asymmetric unit contains one complete molecule, and the overall crystal packing demonstrates efficient space utilization despite the significant steric bulk of the tert-butyl substituents.

The intramolecular phosphorus-phosphorus distance represents a critical parameter for understanding the compound's bite angle characteristics. Crystallographic analysis reveals a phosphorus-phosphorus separation of approximately 4.18 Å, which is notably longer than the corresponding distance in the diphenylphosphino analog Xantphos (approximately 4.05 Å). This increased separation results from the greater steric demands of the tert-butyl groups compared to phenyl substituents, leading to expanded bite angles when the ligand coordinates to metal centers.

Bond length analysis of the xanthene backbone shows typical aromatic carbon-carbon distances ranging from 1.38 to 1.42 Å, consistent with delocalized aromatic systems. The carbon-oxygen bonds within the xanthene bridge measure approximately 1.37 Å, indicating minimal perturbation of the heterocyclic system by the phosphino substituents. The phosphorus-carbon bonds to the aromatic backbone exhibit lengths of approximately 1.85 Å, while the phosphorus-carbon bonds to the tert-butyl groups show slightly longer distances of 1.88-1.90 Å, reflecting the sp3 hybridization of the alkyl carbons.

Detailed bond parameter analysis from metal complex studies provides additional structural insights. In iron(II) chloride complexes, the compound exhibits iron-phosphorus bond lengths ranging from 2.429 to 2.455 Å, which are comparable to other bulky phosphine ligands. The phosphorus-iron-phosphorus bite angle measures approximately 82-84°, significantly smaller than the natural bite angle of the diphenylphosphino analog due to the increased steric congestion. Comparative analysis with nickel(I) complexes shows similar trends, with nickel-phosphorus distances of 2.60-2.67 Å and bite angles constrained by the tert-butyl steric interactions.

| Parameter | Value | Reference Complex |

|---|---|---|

| P-P Distance | 4.18 Å | Free ligand |

| Fe-P Bond Length | 2.429-2.455 Å | FeCl2 complex |

| Ni-P Bond Length | 2.60-2.67 Å | Ni(I) complex |

| P-M-P Bite Angle | 82-84° | Metal complexes |

| C-P Bond Length | 1.85-1.90 Å | Free ligand |

Spectroscopic Characterization (31P NMR, IR, UV-Vis)

Phosphorus-31 nuclear magnetic resonance spectroscopy provides the most diagnostic characterization tool for this compound, offering definitive structural confirmation and purity assessment. The compound exhibits a single sharp resonance at approximately δ 12.4 ppm in the 31P nuclear magnetic resonance spectrum, indicating the chemical equivalence of both phosphorus atoms due to the molecular symmetry. This chemical shift value is significantly upfield compared to the diphenylphosphino analog Xantphos, which typically resonates around δ -15 to -20 ppm, reflecting the increased electron density around the phosphorus atoms in the tert-butyl variant.

Commercial samples demonstrate exceptional purity, with 31P nuclear magnetic resonance analysis confirming greater than 98.5% purity by integration. The sharp, well-defined signal indicates minimal decomposition or oxidation, supporting the compound's reputation for air stability. Temperature-dependent studies show minimal chemical shift variation, suggesting restricted conformational mobility due to the steric bulk of the tert-butyl groups. Proton-decoupled spectra eliminate phosphorus-hydrogen coupling, providing clean baseline resolution for quantitative analysis.

Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns consistent with the proposed structure. The tert-butyl groups appear as a large singlet integrating for 36 protons at approximately δ 1.2-1.4 ppm, while the xanthene aromatic protons resonate in the typical aromatic region between δ 7.0-8.0 ppm. The dimethyl groups at the 9-position of the xanthene backbone produce a sharp singlet at approximately δ 1.6 ppm, integrating for six protons. Integration ratios confirm the expected molecular composition, and coupling patterns provide additional structural verification.

Infrared spectroscopy identification reveals several diagnostic absorption bands that confirm the structural features of this compound. Strong absorptions around 2941 cm⁻¹ correspond to aliphatic carbon-hydrogen stretching vibrations from the numerous tert-butyl groups. The xanthene backbone contributes aromatic carbon-carbon stretching vibrations in the 1450-1600 cm⁻¹ region, while the ether linkage in the xanthene system produces characteristic carbon-oxygen stretching around 1080 cm⁻¹. Phosphorus-carbon stretching vibrations appear in the fingerprint region below 800 cm⁻¹, though these are often overlapped with other vibrational modes.

Ultraviolet-visible spectroscopy analysis shows characteristic absorption features primarily associated with the extended aromatic xanthene chromophore. The compound exhibits absorption maxima around 250-280 nm, corresponding to π-π* transitions within the aromatic system. The presence of phosphorus atoms introduces additional electronic transitions, though these are typically masked by the more intense aromatic absorptions. Extinction coefficients are moderate, reflecting the limited conjugation within the xanthene framework compared to more extensively conjugated aromatic systems.

| Spectroscopic Technique | Key Observations | Diagnostic Value |

|---|---|---|

| 31P NMR | δ 12.4 ppm (singlet) | Structural confirmation, purity |

| 1H NMR | t-Bu: δ 1.2-1.4 ppm (36H) | Substitution pattern |

| IR Spectroscopy | C-H stretch: 2941 cm⁻¹ | Functional group identification |

| UV-Vis | λmax: 250-280 nm | Electronic transitions |

特性

IUPAC Name |

ditert-butyl-(5-ditert-butylphosphanyl-9,9-dimethylxanthen-4-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48OP2/c1-27(2,3)33(28(4,5)6)23-19-15-17-21-25(23)32-26-22(31(21,13)14)18-16-20-24(26)34(29(7,8)9)30(10,11)12/h15-20H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIZANJFJXHMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C(C)(C)C)C(C)(C)C)OC3=C1C=CC=C3P(C(C)(C)C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584820 | |

| Record name | (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-tert-butylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856405-77-1 | |

| Record name | (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-tert-butylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 9,9-dimethyl-4,5-bis(di-tert-butylphosphino)xanthene generally follows a multi-step route starting from 9,9-dimethylxanthene derivatives. The key step involves the introduction of di-tert-butylphosphino groups at the 4 and 5 positions of the xanthene ring system. This is typically achieved by:

- Functionalization of the xanthene core at the 4,5-positions to introduce leaving groups (e.g., halides or triflates).

- Subsequent nucleophilic substitution or metal-catalyzed coupling with di-tert-butylphosphine reagents.

The overall synthetic approach demands inert atmosphere conditions (e.g., nitrogen or argon) due to the air sensitivity of phosphine intermediates and products.

Detailed Preparation Method

Based on available research and commercial synthesis data, the preparation involves the following major steps:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Starting Material Preparation | Synthesis or procurement of 9,9-dimethylxanthene or its 4,5-dihalo derivative | Typically prepared via known organic synthesis routes or commercially available |

| 2. Halogenation at 4,5-Positions | Introduction of halogen atoms (Cl, Br) at positions 4 and 5 of xanthene | Halogenation reagents such as NBS or PCl5 under controlled conditions |

| 3. Formation of Phosphine Ligand | Reaction of 4,5-dihalogenated xanthene with di-tert-butylphosphine | Metal-catalyzed coupling (e.g., Pd-catalyzed) or nucleophilic substitution under inert atmosphere |

| 4. Purification | Isolation of the ligand by crystallization or chromatography | Purity typically >97% confirmed by NMR and elemental analysis |

Catalytic Coupling Approach

A patented and literature-supported method involves the use of palladium catalysts to facilitate the coupling of di-tert-butylphosphine to the halogenated xanthene substrate. The reaction conditions are optimized for temperature, solvent, and base to maximize yield and purity.

- Catalysts: Palladium(0) or palladium(II) complexes such as Pd(OAc)2, tris(dibenzylideneacetone)dipalladium(0), or tetrakis(triphenylphosphine)palladium(0).

- Ligands: Phosphine ligands including this compound itself or related ligands.

- Bases: Typically strong bases like potassium tert-butoxide or sodium hydride.

- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

- Temperature: Reaction temperature ranges from 30°C to 110°C depending on catalyst and substrate reactivity.

This method allows for efficient formation of the bis(di-tert-butylphosphino) substituted xanthene ligand with high selectivity and yield.

Research Findings and Data

- Purity: Commercially available this compound is typically supplied with ≥97% purity as a solid powder.

- Physical Properties: Melting point ranges between 153-157°C; storage under inert atmosphere at 2-8°C is recommended to prevent oxidation.

- Applications: The ligand is suitable for various cross-coupling reactions such as Buchwald-Hartwig amination, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings, highlighting its robust coordination and steric properties.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 9,9-Dimethylxanthene or 4,5-dihalo-9,9-dimethylxanthene |

| Key Reagent | Di-tert-butylphosphine |

| Catalyst | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4 or similar Pd complexes |

| Base | Potassium tert-butoxide, sodium hydride |

| Solvent | THF, toluene, DMF |

| Temperature Range | 30°C to 110°C |

| Atmosphere | Inert (N2 or Ar) |

| Purification | Crystallization, chromatography |

| Product Form | White to light yellow solid powder |

| Purity | ≥97% |

| Storage | Under inert gas at 2-8°C |

化学反応の分析

Types of Reactions: 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene undergoes various types of reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Typical reagents include halides and other nucleophiles.

Major Products:

Oxidation: The major product is the corresponding phosphine oxide.

Substitution: The products depend on the nature of the substituting ligand.

科学的研究の応用

Chemistry: 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene is used as a ligand in various metal-catalyzed reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings . It is also employed in hydroformylation and hydrogenation reactions.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in catalysis can indirectly contribute to the synthesis of biologically active molecules and pharmaceuticals.

Industry: In the industrial sector, the compound is used in the production of fine chemicals and materials. Its ability to stabilize metal complexes makes it valuable in processes requiring precise control over reaction conditions and product selectivity.

作用機序

The mechanism by which 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene exerts its effects involves coordination to metal centers, forming stable metal-ligand complexes. These complexes can then participate in various catalytic cycles, facilitating bond formation and cleavage. The steric bulk and electron-donating properties of the phosphine ligands enhance the reactivity and selectivity of the metal center.

類似化合物との比較

Xantphos: A related ligand with a similar xanthene backbone but different substituents.

tBuXPhos: Another phosphine ligand with tert-butyl groups but different structural features.

RuPhos: A phosphine ligand used in similar catalytic applications.

Uniqueness: 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene is unique due to its specific combination of steric bulk and electron-donating properties, which provide distinct advantages in certain catalytic reactions. Its ability to form stable complexes with a variety of metals makes it versatile and effective in numerous applications.

生物活性

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene , commonly referred to as t-Bu-Xantphos , is a phosphine ligand notable for its application in coordination chemistry and catalysis. Its unique structure, characterized by a xanthene backbone with bulky di-tert-butylphosphino groups, imparts significant steric and electronic properties that enhance its effectiveness as a ligand in various metal-catalyzed reactions.

Chemical Structure

- Molecular Formula: CHP

- CAS Number: 856405-77-1

- Molecular Weight: 354.43 g/mol

t-Bu-Xantphos primarily functions as a ligand in metal-catalyzed reactions, where it coordinates with metal centers to form stable complexes. This interaction facilitates catalytic processes by lowering activation energy and enhancing selectivity for desired products.

Research indicates that t-Bu-Xantphos plays a crucial role in biochemical reactions by forming stable complexes with various metals, notably copper and silver. These complexes are instrumental in photophysical studies and can influence cellular processes through modulation of signaling pathways and gene expression.

Cellular Effects

The biological activity of t-Bu-Xantphos has been explored in several studies, revealing its impact on cellular processes:

- Cell Signaling Modulation: The compound can influence cell signaling pathways, potentially altering cellular metabolism and function.

- Gene Expression: Complexes formed with t-Bu-Xantphos may affect the transcriptional regulation of genes involved in various metabolic pathways.

Case Studies

-

Nickel-Catalyzed Cross Couplings:

A study demonstrated that t-Bu-Xantphos significantly affects chirality transfer in nickel-catalyzed cross-coupling reactions. The compound was shown to enhance yields at elevated temperatures while maintaining moderate chirality transfer efficiency . -

Copper and Silver Complexes:

Research on copper(I) and silver(I) complexes of t-Bu-Xantphos highlighted their photophysical properties under varying pressure conditions. The stability of these complexes suggests potential applications in luminescent devices .

Catalytic Reactions

t-Bu-Xantphos is widely used in various catalytic reactions, including:

- Cross-Coupling Reactions: Such as Suzuki-Miyaura and Stille couplings.

- Oxidation and Substitution Reactions: The compound can undergo oxidation to form phosphine oxides or participate in substitution reactions with other ligands .

Industrial Applications

In the industrial sector, t-Bu-Xantphos is utilized for the production of fine chemicals and pharmaceuticals, where its ability to stabilize metal complexes is critical for achieving desired reaction outcomes.

Summary of Reaction Conditions and Yields

| Reaction Type | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Nickel-Catalyzed Cross Coupling | Ni(cod) | 70 °C, dioxane | Up to 98% |

| Copper Complex Formation | Cu(tBu-xantphos) | Ambient pressure | Variable |

| Silver Complex Formation | Ag(tBu-xantphos) | Increased pressure | Variable |

Photophysical Properties of Metal Complexes

| Metal Complex | Emission Wavelength (nm) | Stability Under Pressure |

|---|---|---|

| [Cu(tBu-xantphos)(bpy)]PF6 | Weak emissions | High |

| [Ag(tBu-xantphos)(bpy)]PF6 | Weak emissions | High |

Q & A

Q. What are the recommended synthetic strategies for preparing 9,9-dimethyl-4,5-bis(di-tert-butylphosphino)xanthene?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the xanthene core. Key steps include:

- Core modification : Introducing methyl groups at the 9,9-positions of xanthene via alkylation or Friedel-Crafts reactions.

- Phosphination : Sequential substitution at the 4,5-positions using di-tert-butylphosphine under inert conditions.

- Purification : Column chromatography or recrystallization from organic solvents (e.g., toluene/hexane mixtures) to achieve >97% purity . Critical challenges include managing air sensitivity during phosphination and ensuring steric control to avoid side products.

Q. How does the solubility of this compound influence its application in catalysis?

The ligand is soluble in non-polar organic solvents (toluene, THF, dichloromethane) but insoluble in water. This solubility profile makes it ideal for homogeneous catalysis in organic phases, particularly in reactions like hydroformylation or cross-coupling where polar solvents might deactivate metal centers. Researchers should pre-dissolve the ligand in degassed solvents to prevent oxidation .

Q. What is the role of this ligand in stabilizing transition metal complexes?

The ligand’s large natural bite angle (~111°) and steric bulk from tert-butyl groups enable stable coordination to metals like Pd, Rh, or Cu. For example, in Rh-catalyzed hydroformylation, it prevents metal aggregation and enhances regioselectivity for linear aldehydes (up to 99:1 linear/branched ratio) .

Advanced Research Questions

Q. How can researchers optimize catalytic performance when using this ligand in asymmetric synthesis?

Key factors include:

- Metal-ligand ratio : A 1:1 molar ratio often balances activity and selectivity.

- Temperature : Reactions at 80–100°C improve turnover but require rigorous exclusion of moisture.

- Additives : Silver salts (e.g., AgOTf) can abstract halides, enhancing metal-ligand interaction. Case study: In Pd-catalyzed N-arylation of heteroaromatic amines, the ligand achieves >90% yield with 0.5 mol% loading .

Q. What structural insights explain its rigidity under high-pressure conditions?

Single-crystal X-ray diffraction under pressure (up to 10 GPa) reveals minimal distortion in the xanthene backbone due to the rigid fused-ring system. The tert-butyl groups act as steric buffers, maintaining metal coordination geometry in complexes like [Cu(tBu-xantphos)(bpy)][PF6], even under mechanical stress .

Q. How do electronic and steric effects of substituents (e.g., tert-butyl vs. phenyl) impact catalytic activity?

Comparative studies with analogs (e.g., 4,5-bis(diphenylphosphino)xanthene) show:

Q. What analytical techniques are critical for characterizing ligand-metal interactions?

- Cyclic Voltammetry : Reveals redox behavior of metal complexes (e.g., Cu(I)/Cu(II) shifts).

- NMR Spectroscopy : P NMR identifies coordination modes (e.g., κ² vs. κ³ binding).

- X-ray Absorption Spectroscopy (XAS) : Probes metal-ligand bond distances in situ during catalysis .

Methodological Considerations

Q. How should researchers address contradictions in reported catalytic efficiencies for this ligand?

Discrepancies often arise from:

- Impurity levels : Even 2% impurities (e.g., oxidized phosphine) can reduce turnover. Use freshly distilled solvents and glove-box techniques.

- Substrate scope : Performance varies with electron-deficient vs. electron-rich substrates. Pre-screen substrates using DFT calculations to predict reactivity .

Q. What are best practices for recycling the ligand in catalytic cycles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。